6-[(4-Methoxyphenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(4-Methoxyphenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methoxyphenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of hydrazonoyl halides with thiocyanates, thiosemicarbazides, or carbon disulfide . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . The process can be summarized as follows:
Starting Materials: Hydrazonoyl halides and thiocyanates/thiosemicarbazides/carbon disulfide.
Reaction Conditions: Solvent (ethanol), catalyst (triethylamine), and controlled temperature.
Product Formation: The desired triazolothiadiazole derivative is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Methoxyphenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
6-[(4-Methoxyphenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential antimicrobial, antifungal, and anticancer activities.
Agriculture: It may be used as a pesticide or herbicide due to its biological activity against certain pests and weeds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[(4-Methoxyphenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival of pathogens or cancer cells . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzimidazolylmethyl)-6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Other 1,3,4-Thiadiazole Derivatives
Uniqueness
6-[(4-Methoxyphenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a triazolothiadiazole core with methoxyphenoxy and furyl substituents enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C16H14N4O3S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-[(4-methoxyphenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H14N4O3S/c1-10-13(7-8-22-10)15-17-18-16-20(15)19-14(24-16)9-23-12-5-3-11(21-2)4-6-12/h3-8H,9H2,1-2H3 |
InChI Key |
RXVLHMUPANWTKH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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